Methyl 11-methyldodecanoate

Beschreibung

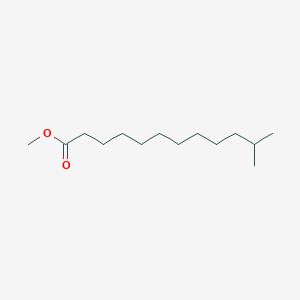

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 11-methyldodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-13(2)11-9-7-5-4-6-8-10-12-14(15)16-3/h13H,4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRXTORWPQDOOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398946 | |

| Record name | Methyl 11-methyldodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5129-57-7 | |

| Record name | Methyl 11-methyldodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 11-methyldodecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 11-methyldodecanoate, a branched-chain fatty acid ester. This document details the relevant physicochemical properties, a robust synthesis protocol, and extensive characterization data to support its application in research and development.

Compound Identification and Physicochemical Properties

This compound is the methyl ester of 11-methyldodecanoic acid. It is also referred to as methyl isotridecanoate.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₈O₂ | PubChem[2] |

| Molecular Weight | 228.37 g/mol | PubChem[2] |

| CAS Number | 5129-57-7 | PubChem[2] |

| Appearance | Liquid (Predicted) | |

| Boiling Point | 265.4 °C at 760 mmHg | LookChem[3] |

| Density | 0.866 g/cm³ | LookChem[3] |

| Solubility | Insoluble in water; Soluble in organic solvents. | ChemicalBook[4] |

| Flash Point | 115 °C | LookChem[3] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the esterification of 11-methyldodecanoic acid with methanol (B129727). The following protocol is based on established Fischer esterification methodologies and specific literature data for similar compounds.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of this compound from 11-methyldodecanoic acid and methanol using an acid catalyst. A reported synthesis using boron trifluoride diethyl etherate suggests a potential yield of 91%.[3]

Materials:

-

11-Methyldodecanoic acid

-

Anhydrous methanol

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) or concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether or ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 11-methyldodecanoic acid in an excess of anhydrous methanol (e.g., 20-50 molar equivalents).

-

Catalyst Addition: Slowly add the acid catalyst to the stirred solution. Use either boron trifluoride diethyl etherate (e.g., 1.2 equivalents) or a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-14 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully add the mixture to a separatory funnel containing water or ice.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the final, high-purity ester.

Characterization Data

Comprehensive characterization is crucial for confirming the identity and purity of the synthesized this compound. The following tables summarize the available spectroscopic data.

Mass Spectrometry

The mass spectrum of this compound shows characteristic fragmentation patterns for a fatty acid methyl ester.

| m/z | Relative Intensity (%) | Assignment |

| 74 | 99.99 | McLafferty rearrangement fragment [CH₂=C(OH)OCH₃]⁺ |

| 55 | 21.50 | |

| 75 | 14.40 | |

| 69 | 10.60 | |

| 97 | 8.80 |

Data sourced from PubChem and NIST.[2]

NMR Spectroscopy

¹H NMR (Predicted):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.67 | s | 3H | -OCH₃ |

| ~2.30 | t | 2H | -CH₂-C=O |

| ~1.62 | m | 2H | -CH₂-CH₂-C=O |

| ~1.50 | m | 1H | -CH(CH₃)₂ |

| ~1.26 | m | 16H | -(CH₂)₈- |

| ~0.86 | d | 6H | -CH(CH₃)₂ |

¹³C NMR (Predicted):

| Chemical Shift (ppm) | Assignment |

| ~174.4 | C=O |

| ~51.4 | -OCH₃ |

| ~39.0 | -(CH₂)₉-CH(CH₃)₂ |

| ~34.1 | -CH₂-C=O |

| ~29.7 - 29.1 | -(CH₂)₇- |

| ~27.9 | -CH(CH₃)₂ |

| ~24.9 | -CH₂-CH₂-C=O |

| ~22.7 | -CH(CH₃)₂ |

Note: Predicted values are for guidance and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925, ~2855 | Strong | C-H stretching (alkane) |

| ~1740 | Strong | C=O stretching (ester) |

| ~1465 | Medium | C-H bending (alkane) |

| ~1170 | Strong | C-O stretching (ester) |

Data based on typical values for fatty acid methyl esters.[5]

Logical Relationships in Characterization

The characterization of this compound follows a logical progression to confirm its structure and purity.

Caption: Logical flow for the structural confirmation of the synthesized product.

This guide provides a foundational understanding of the synthesis and characterization of this compound, intended to facilitate its use in further research and development activities. For critical applications, all characterization data should be independently verified.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C14H28O2 | CID 4065233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. METHYL LAURATE | 111-82-0 [chemicalbook.com]

- 5. infrared spectrum of methyl methanoate prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

physical and chemical properties of Methyl 11-methyldodecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 11-methyldodecanoate is a branched-chain fatty acid methyl ester (FAME). This class of molecules is of growing interest in various scientific fields due to their presence in biological systems and their potential applications in industrial and pharmaceutical research. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological relevance.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. This data has been compiled from various chemical databases and literature sources.[1]

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₈O₂ | PubChem[1] |

| Molecular Weight | 228.37 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 5129-57-7 | PubChem[1] |

| Boiling Point | 265.4 °C at 760 mmHg | LookChem[2] |

| Flash Point | 115 °C | LookChem[2] |

| Density | 0.866 g/cm³ | LookChem[2] |

| Vapor Pressure | 0.00918 mmHg at 25°C | LookChem[2] |

| Storage Temperature | 2-8°C | LookChem[2] |

Table 2: Computed Properties

| Property | Value | Source |

| XLogP3 | 6 | LookChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 11 | PubChem[1] |

| Exact Mass | 228.208930132 | PubChem[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

| Heavy Atom Count | 16 | PubChem[1] |

| Complexity | 164 | PubChem[1] |

Experimental Protocols

Synthesis: Transesterification of 11-Methyldodecanoic Acid

A common and effective method for the synthesis of this compound is through the acid-catalyzed transesterification of 11-methyldodecanoic acid with methanol.[3][4][5][6]

Materials:

-

11-methyldodecanoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 11-methyldodecanoic acid in an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Add hexane to extract the methyl ester and wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer again with water until neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator to yield crude this compound.

Purification: Column Chromatography

Further purification of the crude product can be achieved by column chromatography.[7][8][9][10]

Materials:

-

Crude this compound

-

Silica (B1680970) gel (60-120 mesh)

-

Hexane

-

Ethyl acetate (B1210297)

-

Chromatography column

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Dissolve the crude this compound in a minimal amount of hexane.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the analysis of FAMEs, providing both qualitative and quantitative information.[1][11]

Typical GC-MS Parameters:

-

Column: A non-polar capillary column (e.g., BPX-5 or similar) is commonly used.[11]

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

-

Mass Range: m/z 40-500.

-

Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

-

¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.6 ppm), a multiplet for the methine proton at the branch point, doublets for the terminal methyl groups at the branch, a triplet for the terminal methyl group of the straight-chain portion, and overlapping multiplets for the methylene (B1212753) protons of the long alkyl chain.

-

¹³C NMR: A signal for the carbonyl carbon of the ester (~174 ppm), a signal for the methoxy (B1213986) carbon (~51 ppm), and distinct signals for the carbons at and near the branch point, as well as a series of signals for the methylene carbons in the chain.

Chemical Reactivity

This compound, as a typical long-chain methyl ester, undergoes several characteristic chemical reactions.

Hydrolysis

In the presence of an acid or base catalyst and water, the ester can be hydrolyzed back to 11-methyldodecanoic acid and methanol.[12][13][14]

Transesterification

The methyl ester can undergo transesterification with other alcohols in the presence of an acid or base catalyst to form a different ester. This reaction is reversible and can be driven to completion by using a large excess of the new alcohol.[3][6]

Oxidation

Branched-chain fatty acids and their esters can undergo oxidation. The presence of a methyl branch can influence the oxidation pathway, potentially leading to different products compared to straight-chain analogues.[15]

Biological Significance and Potential Applications

While specific signaling pathways involving this compound are not well-documented, branched-chain fatty acids (BCFAs) are known to be important components of bacterial cell membranes, where they play a role in maintaining membrane fluidity.[16][17] There is also emerging research suggesting that BCFAs may have roles in metabolic signaling and could influence gene expression related to fatty acid metabolism.[18][19]

This compound is used as a standard for the quantitative analysis of 11-methyllauric acid in various biological and natural product extracts.[20][21][22] Its well-defined structure and properties make it a valuable tool in lipidomics and metabolic research. Given the increasing interest in the biological activities of BCFAs, this compound may serve as a key molecule for investigating the influence of branched-chain structures on cellular processes.

Conclusion

This compound is a branched-chain fatty acid methyl ester with well-defined physical and chemical properties. Standard organic chemistry techniques can be employed for its synthesis, purification, and analysis. While its direct role in biological signaling pathways is an area for further research, its utility as an analytical standard is established. The growing understanding of the importance of branched-chain fatty acids in biological systems suggests that this compound will continue to be a valuable compound for researchers in chemistry, biology, and medicine.

References

- 1. This compound | C14H28O2 | CID 4065233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. A New Approach for Synthesizing Fatty Acid Esters from Linoleic-Type Vegetable Oil | MDPI [mdpi.com]

- 5. CN112979462A - Method for improving conversion rate of fatty acid esterification reaction - Google Patents [patents.google.com]

- 6. Transesterification - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Separation of Saturated Fatty Acids and Fatty Acid Methyl Esters with Epoxy Nanofiltration Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purification of fatty acid methyl esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. gala.gre.ac.uk [gala.gre.ac.uk]

- 11. Methyl 11-methyl-dodecanoate [webbook.nist.gov]

- 12. WO2018007022A1 - Process for preparing fatty acids by ester hydrolysis - Google Patents [patents.google.com]

- 13. aidic.it [aidic.it]

- 14. m.youtube.com [m.youtube.com]

- 15. matec-conferences.org [matec-conferences.org]

- 16. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]

- 17. lipotype.com [lipotype.com]

- 18. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. This compound | 5129-57-7 [chemicalbook.com]

The Natural Occurrence of 11-Methyldodecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methyldodecanoic acid, also known as iso-tridecanoic acid (iso-C13:0), is a saturated branched-chain fatty acid. Unlike its straight-chain counterparts, the presence of a methyl group on the antepenultimate carbon atom imparts unique physical and chemical properties. While not as abundant as straight-chain fatty acids, 11-methyldodecanoic acid is found in various natural sources, primarily originating from microbial biosynthesis. This technical guide provides a comprehensive overview of the natural occurrence of 11-methyldodecanoic acid, including quantitative data, detailed experimental protocols for its analysis, and an exploration of its biosynthetic origins and potential physiological relevance.

Natural Occurrence and Quantitative Data

The primary natural sources of 11-methyldodecanoic acid are products from ruminant animals, such as milk, cheese, and butter, as well as various bacteria. Its presence in ruminant-derived products is a direct consequence of the metabolic activity of the rumen microbiota.

Dairy Products

Ruminant milk fat is a well-documented source of a variety of branched-chain fatty acids, including 11-methyldodecanoic acid. The concentration of this fatty acid can vary depending on the animal species, breed, diet, and the specific dairy product.

| Product | Species | Concentration of 11-Methyldodecanoic Acid (iso-C13:0) | Reference(s) |

| Ripening Cheeses | Cow | 0.10 - 0.17 g/100g of total fatty acids | [1][2] |

| Goat Milk | Goat | No significant difference from sheep milk for iso-C13:0 | [3] |

| Sheep Milk | Sheep | Higher total odd and branched-chain fatty acids than goat milk | [3] |

| Butter | Cow | Contains short and medium-chain branched fatty acids | [4] |

| Human Milk | Human | Total branched-chain fatty acids differ by geographical location | [4] |

Microbial Sources

| Bacterial Group | Presence of iso-Branched Fatty Acids | Specific Data on 11-Methyldodecanoic Acid | Reference(s) |

| Bacillus species | Major acyl constituents of membrane lipids | Present, but specific quantification is limited in available literature | [5] |

| Rumen Bacteria | General producers of odd and branched-chain fatty acids | Precursors for iso-fatty acid synthesis are generated in the rumen | [6] |

Ruminant Tissues

The adipose tissue and meat of ruminant animals also contain 11-methyldodecanoic acid, absorbed from the rumen and incorporated into tissues.

| Tissue | Animal | Concentration Data | Reference(s) |

| Adipose Tissue | Ruminants | Contains various branched-chain fatty acids | [7] |

| Meat | Ruminants | Fatty acid profile influenced by diet and rumen microbiome | [8][9] |

Biosynthesis of 11-Methyldodecanoic Acid

The biosynthesis of 11-methyldodecanoic acid and other iso-branched fatty acids in bacteria follows the general fatty acid synthesis (FAS) pathway, but with a different priming molecule. Instead of acetyl-CoA, which leads to straight-chain fatty acids, an isobutyryl-CoA primer is utilized. This primer is typically derived from the branched-chain amino acid valine.

Relationship with cis-11-Methyl-2-dodecenoic Acid (DSF)

cis-11-Methyl-2-dodecenoic acid is a well-characterized bacterial quorum-sensing molecule belonging to the diffusible signal factor (DSF) family.[10] Both 11-methyldodecanoic acid and cis-11-methyl-2-dodecenoic acid share a common biosynthetic origin, arising from the same branched-chain fatty acid synthesis pathway initiated by isobutyryl-CoA.[11][12] The unsaturated DSF molecule is synthesized from an intermediate in this pathway, which is then released and acts as a signaling molecule. While a direct enzymatic conversion of the saturated 11-methyldodecanoic acid to the unsaturated DSF, or vice-versa, in a signaling context is not well-documented, their shared origin highlights a close metabolic relationship within the producing microorganisms.

Experimental Protocols

The analysis of 11-methyldodecanoic acid from natural sources typically involves lipid extraction, derivatization to a volatile ester, and analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction from Dairy Products (Modified Folch Method)

This protocol is suitable for the extraction of total lipids from milk, cheese, and butter.

Materials:

-

Methanol

-

0.9% NaCl solution

-

Anhydrous sodium sulfate

-

Homogenizer or blender

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Homogenize 1-5 g of the sample (e.g., cheese, butter) or 10-20 mL of milk with a 20-fold volume of chloroform:methanol (2:1, v/v).

-

Filter the homogenate to remove solid residues.

-

Add 0.2 volumes of 0.9% NaCl solution to the filtrate and vortex thoroughly.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform phase containing the lipids.

-

Dry the chloroform extract over anhydrous sodium sulfate.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

-

The resulting lipid extract can be stored under nitrogen at -20°C until derivatization.

Fatty Acid Methyl Ester (FAME) Preparation (Acid-Catalyzed Transesterification)

This protocol converts the fatty acids in the lipid extract to their corresponding methyl esters for GC-MS analysis.

Materials:

-

Lipid extract

-

1% Sulfuric acid in methanol

-

5% NaCl solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 10-20 mg of the lipid extract in 1 mL of toluene in a screw-cap glass tube.

-

Add 2 mL of 1% sulfuric acid in methanol.

-

Cap the tube tightly and heat at 50°C for 2 hours in a heating block or water bath.

-

After cooling to room temperature, add 5 mL of 5% NaCl solution and 2 mL of hexane.

-

Vortex vigorously for 1 minute and centrifuge at 1,000 x g for 5 minutes to separate the phases.

-

Transfer the upper hexane layer containing the FAMEs to a clean tube.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

The FAMEs are now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for FAME analysis (e.g., DB-23, SP-2560, or equivalent).

Typical GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 240°C at 3°C/minute, and hold for 15 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-500.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

Identification and Quantification:

-

11-Methyldodecanoic acid methyl ester is identified by its characteristic retention time and mass spectrum compared to an authentic standard.

-

Quantification is achieved by comparing the peak area of the analyte to that of an internal standard (e.g., heptadecanoic acid) of a known concentration, using a calibration curve generated from standards.

Physiological Role and Future Perspectives

The direct physiological roles of 11-methyldodecanoic acid in mammals are not yet well-defined. However, as a dietary branched-chain fatty acid, it is absorbed and metabolized. Some studies suggest that branched-chain fatty acids, in general, may have roles in modulating lipid metabolism and inflammation.[13][14] Given the increasing interest in the impact of gut microbiota-derived metabolites on human health, further research into the specific effects of 11-methyldodecanoic acid is warranted. Its structural similarity to signaling molecules like DSF also raises questions about its potential, albeit likely indirect, to influence biological pathways. Future research should focus on obtaining more precise quantitative data from a wider range of natural sources, elucidating its complete metabolic fate in mammals, and investigating its potential bioactivity and role as a biomarker for dietary intake or specific gut microbiome compositions.

Conclusion

11-Methyldodecanoic acid is a naturally occurring iso-branched fatty acid primarily synthesized by bacteria. Its presence in the human diet is mainly through the consumption of ruminant-derived dairy products and meat. While its direct physiological significance in mammals is still under investigation, its microbial origin and structural characteristics make it a molecule of interest for researchers in nutrition, microbiology, and drug development. The analytical methods outlined in this guide provide a robust framework for its accurate quantification in various biological matrices, paving the way for further exploration of its natural distribution and potential biological functions.

References

- 1. Chemical Composition, Fatty Acid Profile, and Lipid Quality Indices in Commercial Ripening of Cow Cheeses from Different Seasons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemometric Analysis of Fatty Acids Profile of Ripening Chesses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Functional analysis of 11 putative essential genes in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.org.co [scielo.org.co]

- 7. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. frontiersin.org [frontiersin.org]

- 10. Unsaturated Fatty Acid Synthesis in Bacteria: Mechanisms and Regulation of Canonical and Remarkably Noncanonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Research on Diffusible Signal Factor-Mediated Quorum Sensing in Xanthomonas: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The DSF Family of Cell–Cell Signals: An Expanding Class of Bacterial Virulence Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Biological Significance of Branched-Chain Fatty Acid Methyl Esters (BCFAMEs)

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by one or more methyl groups along their carbon chain.[1] They are found in various organisms, from bacteria to humans, and are particularly abundant in dairy products and other foods derived from ruminants.[1][2] The most common forms are the iso configuration, with a methyl group on the penultimate carbon (n-2), and the anteiso configuration, with the methyl group on the antepenultimate carbon (n-3).[1][2]

In analytical chemistry and metabolomics, BCFAs are typically converted to their methyl ester derivatives, branched-chain fatty acid methyl esters (BCFAMEs), to increase their volatility for analysis by gas chromatography.[2][3][4] While BCFAMEs are primarily an analytical form, understanding their biological precursors—BCFAs—is crucial for drug discovery and diagnostics. This guide provides an in-depth overview of the biological significance of BCFAs, their roles in cellular processes and signaling, their potential as biomarkers, and the experimental protocols used for their study.

Core Biological Functions and Significance

BCFAs are not merely structural components but are bioactive molecules that participate in a wide array of cellular processes and signaling pathways.[5]

Structural Role in Cellular Membranes

A primary function of BCFAs is to modulate the physical properties of cell membranes. The methyl branches disrupt the tight packing of acyl chains, which reduces lipid condensation and lowers chain ordering.[6][7] This alteration increases membrane fluidity, a critical factor for the function of membrane-bound proteins and for cellular adaptation to environmental changes.[2][6]

Metabolic Regulation

BCFAs have emerged as significant regulators of lipid and energy metabolism, often with distinct effects depending on their specific structure (iso vs. anteiso).

-

Lipid Metabolism: Studies on hepatocytes have revealed that iso-BCFAs can attenuate the synthesis of fatty acids.[2] They achieve this by downregulating the expression of key lipogenic genes, including Fatty Acid Synthase (FASN) and its transcriptional regulator, Sterol Regulatory Element-Binding Protein 1 (SREBP1).[2] This action may contribute to lower triglyceride levels.[2] In contrast, anteiso-BCFAs have been observed to potentially increase the mRNA level of FASN, highlighting a divergent regulatory role.[2]

-

Energy Homeostasis via PPARα Activation: BCFAs can act as signaling molecules by activating Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is a master regulator of fatty acid oxidation.[1] Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This leads to the increased expression of enzymes involved in fatty acid breakdown, such as Acyl-CoA Oxidase 1 (ACOX1) and Carnitine Palmitoyltransferase 1A (CPT1A), thereby promoting the catabolism of fatty acids for energy.[1]

-

Glucose Homeostasis: A related class of lipids, Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), has been shown to improve glucose tolerance, enhance insulin (B600854) sensitivity, and stimulate insulin secretion.[8] This suggests that branched-chain fatty acids, as a broader category, could be therapeutic targets for metabolic disorders like type 2 diabetes.[8]

Anti-inflammatory, Anti-cancer, and Neuroprotective Potential

Research in cellular and animal models has uncovered a range of potential health benefits associated with BCFAs.[5] Their activation of PPARα is a plausible mechanism for their anti-inflammatory effects, as PPARα is known to negatively interfere with pro-inflammatory signaling pathways like NF-κB.[1] Furthermore, studies have indicated potent anti-cancer and neuroprotective actions, although these findings are primarily from preclinical models and require further investigation in humans.[5]

BCFAMEs as Biomarkers

The concentration of BCFAs in biological fluids and tissues can reflect metabolic status and disease risk, making their BCFAME counterparts valuable analytical targets.

-

Metabolic Health: Lowered serum concentrations of BCFAs have been observed in patients with obesity.[2] These lower levels show an inverse correlation with insulin resistance, hypertriglyceridemia, and levels of C-reactive protein (CRP), a key marker of systemic inflammation.[2][9] This suggests that circulating BCFAs could serve as biomarkers for metabolic wellness.

-

Cardiovascular Health: Significant changes in the profiles of specific BCFAs, including iso-C16, iso-C17, anteiso-C15, and anteiso-C17, have been noted in patients six months after undergoing Transcatheter Aortic Valve Implantation (TAVI).[4] This indicates a potential role for BCFAs in the pathophysiology and recovery associated with cardiovascular conditions.

-

Agricultural and Environmental Science: In dairy science, the profile of BCFAs in milk fat has been strongly correlated with methane (B114726) emissions from cows.[3] This has led to the development of milk FA profiling as a non-invasive tool to predict methane output, aiding in efforts to mitigate the environmental impact of livestock.[3]

Quantitative Data Summary

The following tables summarize key quantitative findings from the literature regarding the concentration and effects of BCFAs.

Table 1: Cellular Uptake of BCFAs in HepG2 Cells Data sourced from a study on the effects of BCFAs on gene expression in a human hepatocyte cell line.[2]

| Branched-Chain Fatty Acid | Incubation Time (hours) | Concentration in Medium | Fold Increase in Cellular Content (vs. Control) |

| 14-methylpentadecanoic acid (14-MPA) | 48 | 10 µM | ~50x |

| 12-methyltetradecanoic acid (12-MTA) | 48 | 10 µM | ~10x |

Table 2: Correlation of Milk BCFAs with Methane Emissions in Dairy Cows Spearman correlation coefficients (r) between the percentage of total BCFAs in milk fatty acid methyl esters and methane (CH₄) emission metrics.[3]

| Methane Emission Metric | Correlation with Total iso-BCFAs (r) | Correlation with Total anteiso-BCFAs (r) | Correlation with Total BCFAs (r) | p-value |

| CH₄ Output ( g/day ) | 0.69 | 0.69 | 0.72 | ≤ 0.002 |

| CH₄ Yield (g/kg DMI) | 0.47 | 0.49 | 0.49 | ≤ 0.002 |

| CH₄ Intensity (g/kg ECM) | 0.58 | 0.53 | 0.58 | ≤ 0.002 |

| DMI: Dry Matter Intake; ECM: Energy-Corrected Milk |

Table 3: Changes in Serum BCFA Concentrations Post-Transcatheter Aortic Valve Implantation (TAVI) Summary of significant changes in specific branched-chain fatty acids six months after the TAVI procedure.[4]

| Branched-Chain Fatty Acid | Change at 6 Months Post-TAVI |

| iso C16:0 | Significant Elevation |

| iso C17:0 | Significant Elevation |

| anteiso C15:0 | Significant Elevation |

| anteiso C17:0 | Significant Elevation |

Key Experimental Protocols

The following protocols provide a generalized framework for the analysis of BCFAs from biological samples.

Protocol: Extraction and Derivatization of BCFAs to BCFAMEs

This protocol is adapted from methodologies used for analyzing fatty acids in serum and other biological tissues.[2][4]

-

Lipid Extraction:

-

Homogenize the tissue sample or take an aliquot of the biological fluid (e.g., 1 mL of serum).

-

Add a chloroform:methanol (B129727) mixture (2:1, v/v) to the sample to extract total lipids.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing lipids and dry it under a stream of nitrogen.

-

-

Saponification (Hydrolysis):

-

To the dried lipid extract, add 1 mL of 0.5 M methanolic potassium hydroxide (B78521) (KOH).

-

Incubate at 90°C for 3 hours to hydrolyze the ester linkages and release free fatty acids.

-

After cooling, acidify the mixture with 0.2 mL of 6 M HCl and add 1 mL of water.

-

-

Fatty Acid Extraction:

-

Extract the free fatty acids from the acidified mixture three times with 1 mL of n-hexane.

-

Pool the n-hexane fractions and evaporate to dryness under a stream of nitrogen.

-

-

Methylation (Derivatization to BCFAMEs):

-

Add 1 mL of 10% boron trifluoride (BF₃) in methanol to the dried fatty acids.

-

Incubate at 55-60°C for 90 minutes to convert the fatty acids to their corresponding methyl esters (FAMEs).

-

Stop the reaction by adding 1 mL of water.

-

Extract the FAMEs (including BCFAMEs) three times with 1 mL of n-hexane.

-

Evaporate the pooled hexane (B92381) layer to a small volume, ready for GC-MS analysis.

-

Protocol: Quantification of BCFAMEs using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general approach for the separation and identification of BCFAMEs.[2][4]

-

Instrumentation:

-

Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) detector (e.g., with an Electron Ionization source).

-

Capillary Column suitable for FAME analysis (e.g., Zebron ZB-5MSi, 30 m x 0.25 mm i.d.).

-

-

GC Conditions:

-

Injector Temperature: 300°C.

-

Injection Volume: 1 µL in split mode (e.g., ratio 20:1).

-

Carrier Gas: Helium.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up at a controlled rate (e.g., 3-5°C/min) to a final temperature of ~250-300°C and hold.

-

-

MS Conditions:

-

Ion Source Temperature: 200°C.

-

Transfer Line Temperature: 300°C.

-

Scan Range: m/z 50-500.

-

-

Analysis:

-

Identify individual BCFAMEs by comparing their retention times and mass spectra to those of known analytical standards.

-

Quantify the concentration of each BCFAME by integrating the peak area and comparing it against an internal standard and a calibration curve constructed from pure standards.

-

Protocol: Assay for Determining Biological Activity (Gene Expression Analysis)

This protocol is based on experiments assessing the impact of BCFAs on gene expression in cell culture.[2]

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., human HepG2 hepatocytes) in appropriate media until they reach ~80% confluency.

-

Treat the cells with specific BCFAs (e.g., 10 µM 14-MPA) or a vehicle control (e.g., ethanol (B145695) or DMSO) for a defined period (e.g., 24-48 hours).

-

-

RNA Extraction:

-

After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mixture containing cDNA template, forward and reverse primers for target genes (FASN, SREBP1) and a reference gene (GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).

-

Run the qPCR reaction on a thermal cycler.

-

Analyze the results using the comparative Cₜ (ΔΔCₜ) method to determine the relative fold change in gene expression in BCFA-treated cells compared to control cells.

-

Signaling Pathways and Workflows

Visualizations of key processes help to clarify the complex roles of BCFAs.

Caption: Experimental workflow for the extraction, derivatization, and analysis of BCFAMEs.

Caption: Regulation of lipid synthesis in hepatocytes by iso-branched-chain fatty acids.

Caption: Activation of the PPARα signaling pathway by branched-chain fatty acids.

Conclusion and Future Directions

Branched-chain fatty acids, and by extension their analytical BCFAME forms, are far more than simple structural lipids. They are dynamic signaling molecules that play crucial roles in regulating metabolism, inflammation, and overall cellular health. Their potential as biomarkers for metabolic and cardiovascular diseases is significant, and their bioactive properties present intriguing opportunities for therapeutic development.

While research in cellular and animal models has been revealing, there is a clear need for more extensive studies in humans to validate these findings and to fully understand the relevance of BCFAs to human health and disease.[5] Future work should focus on clinical trials to confirm the anti-inflammatory, lipid-lowering, and insulin-sensitizing effects of BCFA-rich diets or supplements. Elucidating the precise mechanisms of their anti-cancer and neuroprotective actions will also be critical for translating these preclinical observations into viable therapeutic strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of the Effect of Transcatheter Aortic Valve Implantation in Patients with Severe Aortic Stenosis on the Concentration of the Fatty Acids Involved in Inflammation [mdpi.com]

- 5. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Potential physio-pathological effects of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 11-methyldodecanoate (CAS 5129-57-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, analytical applications, and relevant biological context of Methyl 11-methyldodecanoate (CAS 5129-57-7). While primarily utilized as a synthetic standard in analytical chemistry, its structural relationship to biologically active molecules warrants a thorough examination for researchers in lipidomics and related fields.

Chemical Information and Physical Properties

This compound is a fatty acid methyl ester (FAME). It is the methyl ester of 11-methyldodecanoic acid, a branched-chain fatty acid.[1][2]

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5129-57-7 | [1] |

| Molecular Formula | C₁₄H₂₈O₂ | [1] |

| Molecular Weight | 228.37 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 11-Methyldodecanoic acid methyl ester, Methyl isotridecanoate | [2][3] |

| Appearance | Liquid | [4] |

| Boiling Point | 265.4 °C at 760 mmHg | [4] |

| Flash Point | 115 °C | [4] |

| Density | 0.866 g/cm³ | [4] |

| Storage Temperature | 2-8°C | [4] |

| Solubility | Soluble in hexane, ethyl ether, methylene (B1212753) chloride. | [4] |

Primary Application: Analytical Standard

This compound is predominantly used as a standard for the quantitative analysis of 11-methyl lauric acid (11-methyldodecanoic acid).[2][5] This is particularly relevant in the study of complex biological matrices where branched-chain fatty acids are present.

Context of Use: Vernix Caseosa

A primary matrix where 11-methyldodecanoic acid is found is the vernix caseosa, the waxy or cheese-like white substance found coating the skin of newborn human infants.[6][7] The vernix caseosa has a complex lipid profile and is believed to play a role in skin hydration, innate immunity, and facilitating passage through the birth canal.[8][9][10] Branched-chain fatty acids are significant components of vernix caseosa lipids.[6][7]

Experimental Protocols: Analysis of Fatty Acid Methyl Esters (FAMEs) by GC-MS

The quantification of 11-methyldodecanoic acid, using this compound as a standard, is typically performed by gas chromatography-mass spectrometry (GC-MS) after conversion of the fatty acids in a sample to their corresponding FAMEs.

General Experimental Workflow

References

- 1. This compound | C14H28O2 | CID 4065233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5129-57-7 [chemicalbook.com]

- 3. Methyl 11-methyl-dodecanoate - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound|lookchem [lookchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Branched‐chain fatty acids in the vernix caseosa and meconium of infants born at different gestational ages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Branched-chain fatty acids in the vernix caseosa and meconium of infants born at different gestational ages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The biology of vernix caseosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vernix Caseosa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Discovery and Enduring Significance of Iso- and Anteiso-Fatty Acids in Microbiology: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) of the iso and anteiso configurations are defining components of the cellular membranes of numerous bacterial species, particularly within the Gram-positive lineage. Their discovery and subsequent characterization have unveiled critical roles in maintaining membrane fluidity, adaptation to environmental stressors, and, more recently, in complex processes such as virulence and biofilm formation. The biosynthetic pathway for these lipids, distinct from that of straight-chain fatty acids, presents a compelling target for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the history, discovery, biosynthesis, and physiological functions of iso- and anteiso-fatty acids in microbiology. It includes a compilation of quantitative data, detailed experimental protocols for their analysis, and visual representations of their metabolic and regulatory pathways to serve as a comprehensive resource for the scientific community.

A Historical Perspective: From Obscurity to Centrality

The journey to understanding iso- and anteiso-fatty acids in bacteria has been a gradual process of discovery, spanning over a century of chemical and microbiological research.

-

1823: The first branched-chain fatty acid, isovaleric acid, was isolated by the French chemist Michel Eugène Chevreul from dolphin and porpoise oil.[1] While not a microbial discovery, this marked the initial identification of this class of molecules.

-

Mid-20th Century: As analytical techniques improved, particularly gas-liquid chromatography, scientists began to systematically analyze the fatty acid composition of bacteria. These studies revealed that, unlike eukaryotes which primarily utilize straight-chain fatty acids, many bacteria possessed significant quantities of fatty acids with methyl branches.

-

1960s: The pioneering work of Toshi Kaneda was instrumental in elucidating the structure and biosynthesis of these branched-chain fatty acids in bacteria. In a series of seminal papers, Kaneda identified iso-C14:0, iso-C15:0, iso-C16:0, iso-C17:0, anteiso-C15:0, and anteiso-C17:0 as major components of the lipids in numerous Bacillus species.[2][3] His work established that the biosynthesis of these fatty acids utilizes primers derived from the branched-chain amino acids valine, leucine, and isoleucine.

-

1991: Kaneda published a comprehensive review, "Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance," which remains a cornerstone of the field.[1][4][5][6][7] This work solidified the understanding of their role in membrane fluidity and their importance as chemotaxonomic markers for bacterial identification and classification.[1][4][5][6][7]

The Architectural Role and Physiological Functions

The primary and most well-understood function of iso- and anteiso-fatty acids is the regulation of cell membrane fluidity. The methyl branch in their acyl chains disrupts the tight packing that is characteristic of straight-chain fatty acids, thereby lowering the melting point of the membrane lipids.[8][9]

-

Anteiso vs. Iso Positioning: The position of the methyl group is critical. Anteiso-fatty acids, with the methyl group on the antepenultimate carbon, introduce a more significant kink in the acyl chain than iso-fatty acids (methyl group on the penultimate carbon). Consequently, membranes enriched with anteiso-fatty acids are more fluid than those with a higher proportion of iso-fatty acids.[10]

-

Environmental Adaptation: Bacteria modulate the ratio of iso- to anteiso-fatty acids in response to environmental cues, particularly temperature. For instance, many bacteria, including Listeria monocytogenes, increase the proportion of anteiso-fatty acids when shifted to lower temperatures to maintain optimal membrane fluidity, a process known as homeoviscous adaptation.[6][11]

-

Virulence and Pathogenesis: The importance of these fatty acids extends beyond simple biophysical roles. In the foodborne pathogen Listeria monocytogenes, mutants deficient in the synthesis of anteiso-BCFAs show significantly attenuated virulence.[12][13] These mutants exhibit defects in intracellular survival and growth, suggesting that the membrane composition directly impacts pathogenic processes.[12][13] The production of the crucial virulence factor listeriolysin O (LLO) is also diminished in the absence of anteiso-BCFAs.[12][13]

-

Biofilm Formation: Membrane composition also influences the transition to a biofilm lifestyle. Studies in Staphylococcus aureus and Listeria monocytogenes have shown that biofilm cells have a decreased proportion of both iso- and anteiso-branched-chain fatty acids compared to their planktonic counterparts, leading to a more rigid membrane.[14] Conversely, short branched-chain fatty acids like isovaleric and isobutyric acid have been shown to inhibit biofilm formation by Staphylococcus epidermidis.[15]

Quantitative Distribution of Iso- and Anteiso-Fatty Acids

The relative abundance of different iso- and anteiso-fatty acids is a characteristic feature of many bacterial species and can be influenced by growth conditions such as temperature and media composition. The following tables summarize the fatty acid composition of selected bacterial species, highlighting the prevalence of branched-chain forms.

Table 1: Fatty Acid Composition of Various Bacillus Species

| Fatty Acid | B. alvei (%) | B. brevis (%) | B. cereus (%) | B. circulans (%) | B. licheniformis (%) | B. megaterium (%) | B. polymyxa (%) | B. pumilus (%) | B. subtilis (%) |

| iso-C12:0 | - | - | 0.8 | - | - | - | - | - | - |

| iso-C13:0 | - | - | 1.1 | - | - | - | - | - | - |

| anteiso-C13:0 | - | - | 0.8 | - | - | - | - | - | - |

| iso-C14:0 | 3.5 | 3.5 | 4.8 | 3.2 | 3.2 | 5.2 | 3.2 | 3.9 | 4.7 |

| n-C14:0 | 3.5 | 3.5 | 4.8 | 3.2 | 3.2 | 5.2 | 3.2 | 3.9 | 4.7 |

| iso-C15:0 | 25.5 | 22.8 | 36.3 | 20.3 | 25.0 | 26.3 | 14.8 | 26.8 | 25.8 |

| anteiso-C15:0 | 45.1 | 49.1 | 12.1 | 55.7 | 45.3 | 41.1 | 64.2 | 44.6 | 43.5 |

| iso-C16:0 | 3.9 | 3.5 | 6.5 | 2.5 | 3.6 | 4.7 | 2.5 | 3.9 | 4.2 |

| n-C16:0 | 7.5 | 7.9 | 12.1 | 5.1 | 7.1 | 9.5 | 5.1 | 7.8 | 8.3 |

| iso-C17:0 | 2.0 | 1.8 | 6.5 | 1.3 | 2.1 | 2.6 | 1.3 | 2.1 | 2.1 |

| anteiso-C17:0 | 8.8 | 7.9 | 10.1 | 6.4 | 8.6 | 10.5 | 6.4 | 8.7 | 8.3 |

Data adapted from Kaneda, T. (1967) J. Bacteriol. 93(3): 894–903.[2] Growth conditions can alter these percentages.

Table 2: Fatty Acid Composition of Selected Pathogenic Bacteria

| Fatty Acid | Staphylococcus aureus (%) | Listeria monocytogenes (%) | Pseudomonas aeruginosa (%) |

| iso-C14:0 | 1.5 | 1.2 | - |

| iso-C15:0 | 15.1 | 4.5 | - |

| anteiso-C15:0 | 45.2 | 50.1 | - |

| n-C16:0 | 20.3 | 7.8 | 30.5 |

| C16:1 | - | 2.1 | 35.2 |

| iso-C17:0 | 2.5 | 4.1 | - |

| anteiso-C17:0 | 10.1 | 25.3 | - |

| n-C18:0 | 2.1 | 1.5 | 3.1 |

| C18:1 | - | 3.4 | 25.8 |

| C18:2 | - | - | 3.2 |

Data compiled and adapted from multiple sources.[9][14][16][17][18][19][20] Note that P. aeruginosa, a Gram-negative bacterium, is dominated by straight-chain saturated and unsaturated fatty acids and lacks significant amounts of BCFAs.

Biosynthesis of Iso- and Anteiso-Fatty Acids: A Unique Pathway

The synthesis of iso- and anteiso-fatty acids follows the general mechanism of the Type II fatty acid synthesis (FASII) system, which is common in bacteria. However, it is the initiation step that distinguishes it from the synthesis of straight-chain fatty acids. Instead of using acetyl-CoA as the primer, the synthesis of BCFAs utilizes short, branched-chain acyl-CoAs derived from the catabolism of branched-chain amino acids.

-

Primer Generation:

-

Isoleucine is catabolized to 2-methylbutyryl-CoA , which serves as the primer for anteiso-fatty acids (with an odd number of carbons).

-

Leucine is catabolized to isovaleryl-CoA , which primes the synthesis of iso-fatty acids (with an odd number of carbons).

-

Valine is catabolized to isobutyryl-CoA , which primes the synthesis of iso-fatty acids (with an even number of carbons).

-

-

Key Enzymes:

-

Branched-chain α-keto acid dehydrogenase (BCKD) complex: This enzyme complex catalyzes the oxidative decarboxylation of the α-keto acids derived from branched-chain amino acids to produce the corresponding acyl-CoA primers.

-

β-ketoacyl-acyl carrier protein synthase III (FabH): This is the condensing enzyme that initiates fatty acid synthesis. The specificity of FabH for branched-chain acyl-CoA primers over acetyl-CoA is a key determinant of the high proportion of BCFAs in many bacteria.[4][21]

-

The subsequent elongation of the fatty acid chain proceeds via the standard FASII cycle, with malonyl-ACP serving as the two-carbon donor in each round of elongation.

Caption: Biosynthesis of Iso- and Anteiso-Fatty Acids.

Regulatory Networks and Signaling Implications

Beyond their structural role, BCFAs and their biosynthetic pathway are integrated into broader regulatory and signaling networks that control virulence and cell-to-cell communication.

-

Regulation of Virulence: In S. aureus, the composition of BCFAs in the membrane has been shown to modulate the activity of the SaeRS two-component system, a key regulator of virulence factor expression.[22] A disruption in BCFA synthesis leads to reduced phosphorylation of the response regulator SaeR, resulting in decreased toxin production and attenuated virulence.[22] This suggests a novel mechanism of post-transcriptional regulation where membrane lipid composition influences the activity of sensor kinases.[22]

-

Quorum Sensing: The synthesis of BCFAs is linked to the production of quorum sensing signals in some bacteria. In Xanthomonas campestris, the FabH enzyme is required not only for BCFA synthesis but also for the production of the Diffusible Signal Factor (DSF) family of signals.[23][24] This directly links the primary metabolism of fatty acids to the complex regulatory networks governing group behavior and pathogenesis.

Caption: Influence of BCFAs on Bacterial Regulation.

Experimental Protocols for BCFA Analysis

The standard method for the analysis of bacterial fatty acid composition involves the extraction and derivatization of fatty acids to fatty acid methyl esters (FAMEs), followed by separation and quantification using gas chromatography (GC).

Protocol: Extraction and Methylation of Bacterial Fatty Acids for GC Analysis

This protocol outlines the steps for whole-cell fatty acid analysis.

Materials:

-

Bacterial cell pellet (approx. 40-50 mg wet weight)

-

Reagent 1 (Saponification): 45g NaOH, 150ml methanol, 150ml deionized water

-

Reagent 2 (Methylation): 325ml 6.0 N HCl, 275ml methanol

-

Reagent 3 (Extraction): 200ml hexane, 200ml methyl tert-butyl ether

-

Reagent 4 (Base Wash): 10.8g NaOH in 900ml deionized water

-

Saturated NaCl solution

-

Anhydrous sodium sulfate (B86663)

-

Screw-cap tubes (13x100 mm) with Teflon-lined caps

-

Water bath, vortex mixer, centrifuge

Procedure:

-

Harvesting: Centrifuge the bacterial culture and discard the supernatant. Place the cell pellet in a clean screw-cap tube.

-

Saponification: Add 1.0 ml of Reagent 1 to the cell pellet. Seal the tube tightly, vortex briefly, and heat in a boiling water bath for 30 minutes. Vortex for 5-10 seconds at the 5-minute mark.

-

Methylation: Cool the tubes, then add 2.0 ml of Reagent 2. Reseal and vortex briefly. Heat at 80°C for 10 minutes.

-

Extraction: Cool the tubes to room temperature. Add 1.25 ml of Reagent 3. Mix by gentle end-over-end tumbling for 10 minutes.

-

Phase Separation: Centrifuge the tubes at low speed for 3 minutes to separate the phases.

-

Washing: Transfer the upper (organic) phase containing the FAMEs to a new clean tube. Add 3.0 ml of Reagent 4 and tumble for 5 minutes.

-

Final Extraction: Centrifuge to separate phases. Transfer the upper organic phase to a GC vial. Add a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC analysis.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Analysis

Typical GC Parameters:

-

Instrument: Agilent 7890 GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar capillary column.

-

Carrier Gas: Hydrogen or Helium.

-

Injector: Split/splitless inlet at 250°C.

-

Oven Program: 170°C initial, ramp to 270°C at 5°C/min.

-

Detector: Flame Ionization Detector (FID) at 300°C.

Identification and Quantification:

-

FAMEs are identified by comparing their retention times to those of known standards (e.g., Bacterial Acid Methyl Ester Mix).

-

Quantification is achieved by integrating the peak areas.

-

For definitive identification, especially of unusual fatty acids, GC-MS is employed to obtain mass spectra, which provide structural information.

Caption: Workflow for Bacterial Fatty Acid Analysis.

BCFA Biosynthesis as a Target for Drug Development

The enzymes of the bacterial FASII pathway, particularly those involved in BCFA synthesis, are attractive targets for novel antibiotics. This is due to the significant differences between the bacterial FASII system and the mammalian Type I fatty acid synthase (FASI), allowing for selective inhibition.[5][21][25][26][27]

-

FabH (β-ketoacyl-ACP synthase III): As the enzyme that initiates the entire process and is highly conserved across many pathogens, FabH is a prime target.[2][4] Its essential role and specificity make it a focal point for inhibitor design.[4] Numerous small molecule inhibitors of FabH have been developed and are being investigated as potential antibacterial agents.[2][5][28][29]

-

BCKD (Branched-chain α-keto acid dehydrogenase) Complex: The BCKD complex, responsible for producing the essential primers for BCFA synthesis, is another promising target.[30][31][32] Inhibiting this complex would starve the FASII pathway of its starting materials, thereby halting membrane synthesis. The essentiality of this enzyme complex for the virulence of pathogens like L. monocytogenes further validates it as a therapeutic target.[12]

The development of inhibitors against these targets offers a pathway to new antibiotics that could be effective against multi-drug resistant strains, as they act on a different cellular process than most currently used drugs.

Conclusion

From their initial discovery as structural oddities in bacterial lipids, iso- and anteiso-fatty acids have emerged as molecules of profound importance in microbiology. They are not merely passive components of the cell membrane but are actively modulated to allow bacteria to thrive in diverse and challenging environments. Their integral role in the pathogenesis of major human pathogens and their connection to complex regulatory networks like quorum sensing highlight their significance. For drug development professionals, the unique biosynthetic pathway of these fatty acids provides a rich and relatively untapped source of novel targets for the next generation of antimicrobial therapies. A continued deep understanding of their discovery, function, and synthesis will be paramount in both fundamental microbiology and the applied science of combating infectious diseases.

References

- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antibacterial Activities of Novel Amide Derivatives Bearing Dioxygenated Rings as Potential β-Ketoacyl-acyl Carrier Protein Synthase III (FabH) Inhibitors [jstage.jst.go.jp]

- 3. journals.asm.org [journals.asm.org]

- 4. Bacterial β-ketoacyl-acyl carrier protein synthase III (FabH) as a target for novel antibacterial agents design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. | Semantic Scholar [semanticscholar.org]

- 8. How Bacterial Pathogens Eat Host Lipids: Implications for the Development of Fatty Acid Synthesis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of Culture Conditions on Fatty Acid Profiles of Bacteria and Lipopolysaccharides of the Genus Pseudomonas—GC-MS Analysis on Ionic Liquid-Based Column - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]

- 12. Branched-Chain Fatty Acids Promote Listeria monocytogenes Intracellular Infection and Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Branched-chain fatty acids promote Listeria monocytogenes intracellular infection and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Biofilm Lifestyle Involves an Increase in Bacterial Membrane Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Short chain fatty acids produced by Cutibacterium acnes inhibit biofilm formation by Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchtrend.net [researchtrend.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. journals.asm.org [journals.asm.org]

- 21. Bacterial Fatty Acid Metabolism in Modern Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.asm.org [journals.asm.org]

- 23. Xanthomonas campestris FabH is required for branched-chain fatty acid and DSF-family quorum sensing signal biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]

- 25. Mining Fatty Acid Biosynthesis for New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 26. EP0738107B1 - Inhibitors of fatty acid synthesis as antimicrobial agents - Google Patents [patents.google.com]

- 27. go.drugbank.com [go.drugbank.com]

- 28. Antibacterial FabH Inhibitors with Mode of Action Validated in Haemophilus influenzae by in Vitro Resistance Mutation Mapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Frontiers | Evaluation of therapeutic strategies targeting BCAA catabolism using a systems pharmacology model [frontiersin.org]

- 31. The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]

The Pivotal Role of Anteiso-Branched Fatty Acids in Bacterial Membrane Architecture and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bacterial survival is intrinsically linked to the dynamic nature of their cell membranes, which must adapt to fluctuating environmental conditions. A key component in this adaptation is the lipid composition of the membrane, particularly the presence of branched-chain fatty acids (BCFAs). This technical guide provides an in-depth examination of the role of a specific type of BCFA, 11-methyldodecanoic acid (an anteiso-C13:0 fatty acid), and its relatives in modulating bacterial membrane properties. It will clarify the nomenclature, detail the biosynthesis of these critical molecules, present their effects on membrane fluidity, and provide comprehensive experimental protocols for their analysis. This guide is intended to be a valuable resource for researchers investigating bacterial physiology, antibiotic resistance, and the development of novel antimicrobial strategies that target membrane integrity.

Introduction: Clarifying the Subject Molecule

The term "Methyl 11-methyldodecanoate" as a direct component of bacterial membranes is a misnomer arising from common analytical procedures. Within the bacterial cell membrane, fatty acids are not typically found as free methyl esters. Instead, they are incorporated as acyl chains into larger lipid molecules, primarily phospholipids (B1166683).

11-methyldodecanoic acid is an anteiso-branched fatty acid. The "anteiso" designation indicates that the methyl branch is on the antepenultimate (third-to-last) carbon from the methyl end of the acyl chain.

This compound is the fatty acid methyl ester (FAME) derivative of this acid. This chemical modification is intentionally performed in the laboratory through a process called transesterification. The resulting FAMEs are more volatile than their corresponding fatty acids, making them ideal for analysis by gas chromatography-mass spectrometry (GC-MS). Therefore, this guide will focus on the biological role of 11-methyldodecanoic acid and other anteiso-BCFAs as integral membrane components.

Biosynthesis of Anteiso-Branched Fatty Acids

The synthesis of BCFAs in bacteria utilizes the highly conserved type II fatty acid synthase (FASII) system, but with a crucial difference in the initial priming step. While straight-chain fatty acids are typically initiated with acetyl-CoA, the synthesis of anteiso-BCFAs begins with a short, branched-chain acyl-CoA primer derived from amino acid catabolism.

Specifically, the amino acid isoleucine serves as the precursor for odd-numbered anteiso-BCFAs.[1] The catabolism of isoleucine produces 2-methylbutyryl-CoA, which is used by the enzyme β-ketoacyl-acyl carrier protein synthase III (FabH) to initiate fatty acid synthesis.[2] This initial condensation with malonyl-ACP is followed by successive elongation cycles, ultimately producing phospholipids containing odd-numbered anteiso-acyl chains, such as 11-methyldodecanoic acid (anteiso-C13:0), anteiso-C15:0, and anteiso-C17:0.[3]

Figure 1: Biosynthesis of anteiso-BCFAs from isoleucine.

Role in Bacterial Cell Membranes

Modulation of Membrane Fluidity

The primary role of anteiso-BCFAs is to maintain optimal membrane fluidity, a state crucial for the function of embedded proteins and for transport across the membrane. The methyl branch in anteiso-fatty acids introduces a steric hindrance that disrupts the orderly, tight packing of the acyl chains in the lipid bilayer.[4] This disruption lowers the gel-to-liquid crystalline phase transition temperature, effectively increasing the membrane's fluidity.[4]

Anteiso-BCFAs are more effective at fluidizing the membrane compared to their iso-branched counterparts (where the methyl group is on the penultimate carbon). This structural difference is a key mechanism for bacterial adaptation to environmental stress.

Adaptation to Environmental Stress

Bacteria dynamically alter the ratio of different fatty acids in their membranes to adapt to environmental changes, a process known as homeoviscous adaptation.

-

Low-Temperature Stress: As temperatures decrease, bacterial membranes tend to become more rigid. To counteract this, many bacteria, including the foodborne pathogen Listeria monocytogenes, increase the proportion of anteiso-BCFAs, particularly anteiso-C15:0, relative to iso-BCFAs and straight-chain fatty acids.[1][5] This shift enhances membrane fluidity, allowing the cell to continue essential functions at refrigeration temperatures.

-

pH Stress: In Listeria monocytogenes, alkaline conditions lead to an increase in the proportion of BCFAs, especially anteiso forms, which is thought to increase membrane fluidity and limit damage. Conversely, acidic conditions lead to a decrease in these fatty acids. The balance between anteiso- and iso-fatty acids appears to be a critical factor in pH adaptation.

Quantitative Data on Fatty Acid Composition

The relative abundance of anteiso-BCFAs varies significantly between bacterial species and in response to growth conditions. The following tables summarize fatty acid composition data from select studies on Bacillus subtilis and Listeria monocytogenes.

Table 1: Fatty Acid Composition of Bacillus subtilis ONU551 (Data sourced from a study identifying the strain)[6][7]

| Fatty Acid | Abbreviation | Type | Percentage (%) |

| 12-Methyltetradecanoic acid | anteiso-15:0 | Anteiso-BCFA | 33.72 |

| 13-Methyltetradecanoic acid | iso-15:0 | Iso-BCFA | 34.72 |

| 14-Methylpentadecanoic acid | iso-16:0 | Iso-BCFA | 1.85 |

| 14-Methylhexadecanoic acid | anteiso-17:0 | Anteiso-BCFA | 10.24 |

| 15-Methylhexadecanoic acid | iso-17:0 | Iso-BCFA | 7.11 |

| Iso-C14:0 | iso-14:0 | Iso-BCFA | 0.52 |

| Palmitic acid | n-16:0 | Straight-chain | 1.30 |

| Others | - | - | 9.54 |

| Total BCFAs | 88.16 |

Table 2: Major Fatty Acid Composition of Listeria monocytogenes Scott A at Different Growth Temperatures (Adapted from data on heat resistance and fatty acid composition)[5]

| Fatty Acid | Type | % at 10°C | % at 19°C | % at 37°C |

| anteiso-C15:0 | Anteiso-BCFA | 49.8 | 45.4 | 33.5 |

| iso-C15:0 | Iso-BCFA | 14.8 | 15.1 | 10.9 |

| iso-C17:0 | Iso-BCFA | 7.2 | 10.6 | 17.0 |

| Total BCFAs | ~82% | ~79% | ~71% |

Note: Percentages are approximate and represent the major components discussed in the source. The data clearly shows the trend of increasing anteiso-C15:0 at lower temperatures.

Experimental Protocols

Analysis of Bacterial Fatty Acid Composition by GC-MS

This protocol outlines the standard procedure for extracting fatty acids from bacterial cells and converting them to FAMEs for GC-MS analysis.

References

- 1. Exogenous Isoleucine and Fatty Acid Shortening Ensure the High Content of Anteiso-C15:0 Fatty Acid Required for Low-Temperature Growth of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Heat resistance and fatty acid composition of Listeria monocytogenes: effect of pH, acidulant, and growth temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. gcms.cz [gcms.cz]

Spectroscopic Analysis of Methyl 11-methyldodecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data and analytical protocols relevant to Methyl 11-methyldodecanoate. While experimental spectroscopic data for this specific compound is not publicly available in open-access databases, this document outlines the standard methodologies for obtaining and interpreting nuclear magnetic resonance (NMR) and infrared (IR) spectra for similar long-chain fatty acid methyl esters.

Data Presentation

As of December 2025, the experimental ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound are not readily accessible in public-domain databases. Such data is often held in proprietary databases like SpectraBase. For research and development purposes, it is recommended to acquire this data experimentally using the protocols outlined below.

Experimental Protocols

The following sections detail the standard operating procedures for acquiring high-quality NMR and IR spectra for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Sample Purity: Ensure the sample of this compound is of high purity (≥98%) to avoid interference from impurities in the spectra.

-

Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Deuterated chloroform (B151607) (CDCl₃) is a common choice for fatty acid methyl esters.

-

Sample Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm for calibrating the chemical shift axis.

-

Homogenization: Gently vortex the NMR tube to ensure the solution is homogeneous.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A range of approximately 12-16 ppm, centered around 5-6 ppm.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans, as the ¹³C nucleus is less sensitive than ¹H.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range of approximately 200-220 ppm.

-

Temperature: 298 K (25 °C).

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the TMS signal (0 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

-

Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the this compound molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR-FTIR):

-

Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small drop of neat (undiluted) this compound directly onto the center of the ATR crystal.

-